molecular formula C7H9ClO2 B12634710 Methyl 6-chlorohexa-2,4-dienoate CAS No. 921617-36-9

Methyl 6-chlorohexa-2,4-dienoate

Cat. No.: B12634710
CAS No.: 921617-36-9
M. Wt: 160.60 g/mol
InChI Key: PDHNPNKYUZJWKH-UHFFFAOYSA-N
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Description

Methyl 6-chlorohexa-2,4-dienoate is a halogenated unsaturated ester characterized by a conjugated diene system (2,4-dienoate), a methyl ester group, and a chlorine substituent at position 5. The chlorine atom introduces electron-withdrawing effects, likely enhancing electrophilic reactivity and influencing stability under environmental or synthetic conditions. This compound may serve as a precursor in organic synthesis or a substrate in biodegradation studies, given the role of similar halogenated dienates in bacterial pathways .

Properties

CAS No.

921617-36-9

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

methyl 6-chlorohexa-2,4-dienoate

InChI

InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3

InChI Key

PDHNPNKYUZJWKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CCCl

Origin of Product

United States

Preparation Methods

Method 1: Halogenation of Hexa-2,4-dienoate

One common approach involves the halogenation of hexa-2,4-dienoate derivatives. The process typically includes:

  • Starting Material : Methyl hexa-2,4-dienoate.
  • Reagents : Chlorine or thionyl chloride as halogenating agents.
  • Conditions : The reaction is conducted under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions.

This method allows for selective chlorination at the desired position on the diene system.

Method 2: Synthesis from 5-Chloropent-1-yne

Another effective method for synthesizing this compound is via the conversion of 5-chloropent-1-yne:

  • Starting Material : 5-Chloropent-1-yne.
  • Reagents : A base such as sodium amide or potassium tert-butoxide may be used to facilitate the reaction.
  • Conditions : The reaction typically occurs in a solvent like tetrahydrofuran (THF) under reflux conditions.

The intermediate formed can then be subjected to further reactions to yield this compound.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields:

  • Starting Materials : Methyl acrylate and a chlorinated precursor.
  • Reagents : A palladium catalyst may be employed for coupling reactions.
  • Conditions : The reaction is conducted in a microwave reactor at elevated temperatures (typically around 140°C) for a short duration (30-45 minutes).

This method significantly reduces reaction times while improving product yields.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method for this compound:

Method Starting Material Key Reagents Conditions Yield (%)
Halogenation Methyl hexa-2,4-dienoate Chlorine or thionyl chloride Inert atmosphere Variable
Synthesis from Pent-1-yne 5-Chloropent-1-yne Sodium amide or K-tert-butoxide Reflux in THF Moderate
Microwave-Assisted Methyl acrylate Palladium catalyst Microwave reactor at 140°C High

Research Findings and Applications

This compound serves as an important intermediate in organic synthesis due to its reactive double bond system and halogen substituent. Its applications include:

  • Synthetic Intermediates : It is utilized in the preparation of more complex organic molecules.
  • Reactivity Studies : Interaction studies with various nucleophiles and electrophiles help elucidate its potential pathways in synthetic chemistry.

Understanding these interactions is crucial for developing applications in drug design and materials science.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorohexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield methyl 6-hydroxyhexa-2,4-dienoate, while addition of hydrogen halides can produce methyl 6-halohexa-2,4-dienoate .

Scientific Research Applications

Methyl 6-chlorohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chlorohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methyl Sorbate (Methyl Hexa-2,4-Dienoate)

Structure: Methyl sorbate lacks the chlorine substituent, featuring an unsubstituted hexa-2,4-dienoate backbone. Properties:

  • Reactivity : The absence of chlorine reduces electrophilicity, making methyl sorbate less reactive in nucleophilic additions. It is widely used as a food preservative due to its antimicrobial activity .
  • Stability: Methyl sorbate undergoes photodegradation via hydroxylation, producing byproducts like methyl (2E,4E)-7-oxohepta-2,4-dienoate under UV/TiO₂ systems . Key Difference: The chlorine in methyl 6-chlorohexa-2,4-dienoate likely increases resistance to microbial degradation but may accelerate photodegradation due to enhanced radical formation.

Halogenated Analogs

Example: (2E,4E)-Methyl 6-bromohexa-2,4-dienoate (BD01364156) Comparison:

  • Electron Effects : Bromine’s higher electronegativity compared to chlorine may further polarize the diene system, increasing susceptibility to nucleophilic attack.
  • Applications : Brominated analogs are often intermediates in pharmaceuticals or agrochemicals. The chloro variant could serve similar roles with milder reactivity.

Hydroxy- and Oxo-Substituted Dienoates

Example: 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Properties:

  • Biodegradation: This compound is a substrate for bacterial reductases (e.g., EC 1.3.1.40) involved in aromatic hydrocarbon degradation, producing 2,6-dioxo-6-phenylhexanoate .
  • Reactivity: The hydroxy and oxo groups enable hydrogen bonding and keto-enol tautomerism, absent in the chloro derivative.

Natural Product Derivatives

Example: Methyl (2Z,6R,8S)-4,6-diethyl-3,6-epoxy-8-methyldodeca-2,4-dienoate (from marine sponges) Comparison:

  • Structural Complexity : Natural derivatives often have extended alkyl chains and epoxy groups, enhancing lipophilicity and bioactivity (e.g., cytotoxicity or anti-HBV activity).
  • Functionality: The chlorine in this compound offers a simpler structure for synthetic modifications compared to polyketide-derived esters.

Biological Activity

Methyl 6-chlorohexa-2,4-dienoate (C₇H₈ClO₂) is a chemical compound characterized by its unique structure, which includes a chloro substituent and a conjugated diene system. This structural configuration contributes to its diverse biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, exploring its reactivity, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a chloro group at the sixth carbon of a hexa-2,4-dienoate chain. This configuration enhances its reactivity due to the presence of double bonds and the electron-withdrawing nature of the chlorine atom. The compound can be synthesized through various methods, which may influence its biological activity depending on the synthetic route employed.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding potential pathways in synthetic chemistry and biological systems. The compound's unique halogenation pattern and conjugated diene system suggest that it may participate in Michael addition reactions or other nucleophilic attacks, which could lead to the formation of biologically active derivatives.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. The following table summarizes these comparisons:

Compound Name Structural Features Unique Characteristics
Methyl hexa-2,4-dienoateNo chlorine substituent; contains only double bondsMore reactive due to lack of steric hindrance
Ethyl 2-bromohexa-2,4-dienoateBromine substituent instead of chlorineDifferent reactivity profile due to bromine
Methyl 6-hydroxyhexa-2,4-dienoateHydroxy group at position sixPotential for hydrogen bonding interactions
Methyl 6-oxohexa-2,4-dienoateCarbonyl group at position sixIncreased polarity and potential reactivity

The comparative analysis indicates that the presence of different substituents (such as bromine or hydroxyl groups) significantly alters the biological activity and reactivity of these compounds.

Case Studies

While specific case studies on this compound are scarce, insights can be drawn from research on related compounds. For instance:

  • Antioxidant Activity Study : A study evaluating the antioxidant capacity of similar dienoates revealed that compounds with conjugated double bonds effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anticancer Activity Investigation : Research focusing on brominated analogs indicated that halogenated compounds often exhibit enhanced cytotoxicity against various cancer cell lines. This suggests that this compound may also possess similar properties worth exploring.

Q & A

What synthetic methodologies are optimal for preparing Methyl 6-chlorohexa-2,4-dienoate, and how can side reactions be minimized?

Answer:
this compound can be synthesized via Horner-Wadsworth-Emmons reactions using phosphonate esters, as demonstrated in analogous dienoate syntheses (e.g., methyl (2E,4E)-4-methyl-5-substituted penta-2,4-dienoate). Key considerations include:

  • Catalysts and Solvents: Use of toluene or THF with triphenylphosphine-based reagents to enhance stereoselectivity.
  • Temperature Control: Reactions performed at room temperature to prevent thermal decomposition of the chloro-substituent.
  • Purification: Column chromatography (ethyl acetate/hexane gradients) or preparative HPLC to isolate the product from cis/trans isomers or elimination byproducts.
    Validation via 1H NMR^1 \text{H NMR} (e.g., coupling constants for diene geometry) and GC-MS is critical .

How is structural elucidation of this compound achieved using spectroscopic techniques?

Answer:

  • 1H NMR^1 \text{H NMR}: Distinct signals for conjugated diene protons (δ 5.8–6.5 ppm, coupling constants J=1015HzJ = 10–15 \, \text{Hz}) and the methyl ester (δ 3.6–3.8 ppm).
  • 13C NMR^{13} \text{C NMR}: Carbonyl resonance (δ 165–170 ppm), diene carbons (δ 120–140 ppm), and the chloro-substituted carbon (δ 45–55 ppm).
  • IR Spectroscopy: Strong C=O stretch (~1720 cm1^{-1}) and C-Cl stretch (~600 cm1^{-1}).
  • Mass Spectrometry: Molecular ion peak (e.g., m/z 162 for C7H9ClO2\text{C}_7\text{H}_9\text{ClO}_2) and fragmentation patterns to confirm the chloro-dienoate backbone .

What enzymatic pathways degrade structurally related chloro-dienoates, and how might these apply to this compound?

Answer:
Meta-cleavage pathways for biphenyl derivatives (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) involve:

Enzyme Function EC Number
Biphenyl dioxygenaseOxidizes aromatic rings to dihydrodiolsEC 1.14.12.18
Dihydrodiol dehydrogenaseConverts dihydrodiols to dihydroxy compoundsEC 1.3.1.56
Hydrolase (e.g., BphD)Cleaves dienoates to benzoate and penta-dienoateEC 3.7.1.12
For this compound, hydrolase specificity may vary due to steric hindrance from the chloro group. Activity assays (e.g., UV-Vis monitoring of hydrolysis at 260 nm) are recommended to validate enzyme compatibility .

How can computational models predict the environmental stability and reactivity of this compound?

Answer:

  • DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to photolysis or nucleophilic attack.
  • Molecular Dynamics: Simulate interactions with hydrolytic enzymes (e.g., BphD) to identify binding affinity changes caused by the chloro-substituent.
  • Degradation Pathways: Compare to photodegradation byproducts of methyl (2E,4E)-7-oxohepta-2,4-dienoate, where UV/TiO2_2 systems yield hydroxylated intermediates .

What chromatographic techniques are most effective for purifying this compound?

Answer:

  • Normal-Phase Chromatography: Silica gel columns with ethyl acetate/hexane (10–30% gradient) resolve cis/trans isomers.
  • Reverse-Phase HPLC: C18 columns (acetonitrile/water mobile phase) separate polar byproducts (e.g., hydrolysis products).
  • GC Analysis: Capillary columns (DB-5MS) with splitless injection for purity assessment (>95%) .

How does the chloro-substituent influence the compound’s reactivity in Diels-Alder cycloadditions?

Answer:

  • Electronic Effects: The electron-withdrawing chloro group increases dienophilicity, accelerating reactions with electron-rich dienes.
  • Steric Effects: The 6-chloro position may hinder endo transition states, favoring exo adducts.
    Kinetic studies (e.g., monitoring reaction rates via 1H NMR^1 \text{H NMR}) and computational modeling (transition state analysis) are essential to quantify these effects .

What analytical methods detect degradation byproducts of this compound in environmental matrices?

Answer:

  • LC-MS/MS: Quantifies hydroxylated derivatives (e.g., methyl 6-chloro-4-hydroxyhexa-2,4-dienoate) with MRM transitions.
  • GC-ECD: Detects chlorinated fragments (e.g., chloroacetic acid) at ppb levels.
  • FTIR Spectroscopy: Identifies carbonyl-containing byproducts (e.g., ketones or aldehydes).
    Reference standards for common byproducts (e.g., methyl oxohepta-dienoate) are critical for calibration .

What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for synthesis and purification steps due to potential volatility.
  • Storage: Inert atmosphere (N2_2) at –20°C to prevent hydrolysis or polymerization.
    Refer to SDS guidelines for chlorinated esters (e.g., potassium sorbate handling in ) for spill management .

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